

# Spectroscopic Analysis of 1-Bromoocane-8,8,8-D3: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromoocane-8,8,8-D3

Cat. No.: B3044196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromoocane-8,8,8-D3**, a deuterated analog of 1-bromoocane. While experimental spectra for this specific isotopologue are not readily available in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the known spectra of 1-bromoocane and the established principles of isotopic effects on molecular spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic analysis of **1-Bromoocane-8,8,8-D3** are also provided.

## Predicted Spectroscopic Data

The introduction of deuterium at the C8 position of 1-bromoocane induces predictable changes in its NMR and IR spectra. These changes are invaluable for confirming successful deuteration and for detailed structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy:

In the <sup>1</sup>H NMR spectrum of **1-Bromoocane-8,8,8-D3**, the most significant change compared to its non-deuterated counterpart will be the absence of the signal corresponding to the terminal methyl group (C8). The characteristic triplet observed for the -CH<sub>3</sub> group in 1-bromoocane

around 0.89 ppm will be absent. The signals for the other protons in the alkyl chain are expected to remain largely unchanged.

<sup>13</sup>C NMR Spectroscopy:

The <sup>13</sup>C NMR spectrum of **1-Bromooctane-8,8,8-D3** will show a characteristic triplet for the C8 carbon due to coupling with the deuterium atom (spin I = 1). This signal will be shifted slightly upfield compared to the C8 signal in 1-bromooctane. The signals for the other carbon atoms are expected to show minimal changes in their chemical shifts.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **1-Bromooctane-8,8,8-D3** (in CDCl<sub>3</sub>)

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH <sub>2</sub> Br (C1)	~3.41	Triplet	2H
CH <sub>2</sub> (C2)	~1.85	Quintet	2H
(CH <sub>2</sub> ) <sub>4</sub> (C3-C6)	~1.40 - 1.25	Multiplet	8H
CH <sub>2</sub> (C7)	~1.28	Multiplet	2H
CD <sub>3</sub> (C8)	-	-	-

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1-Bromooctane-8,8,8-D3** (in CDCl<sub>3</sub>)

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
C1	~33.8	Singlet
C2	~32.8	Singlet
C3	~28.7	Singlet
C4	~29.2	Singlet
C5	~28.1	Singlet
C6	~31.8	Singlet
C7	~22.6	Singlet
C8	~13.5	Triplet

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-octane-8,8,8-D<sub>3</sub>** will exhibit characteristic C-D stretching and bending vibrations, which are absent in the spectrum of 1-bromo-octane. Conversely, the C-H stretching and bending vibrations associated with the terminal methyl group will be absent.

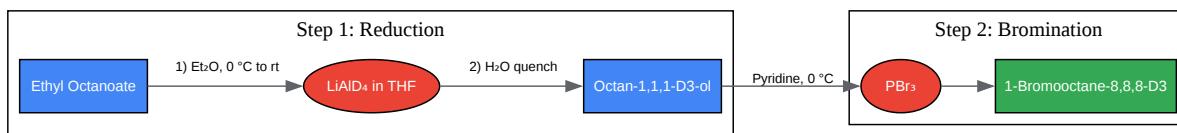
Table 3: Predicted Key IR Absorption Bands for **1-Bromo-octane-8,8,8-D<sub>3</sub>**

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (alkyl)	2950 - 2850	Strong
C-D stretch	2200 - 2100	Medium
CH <sub>2</sub> scissoring	~1465	Medium
C-D bending	~1050	Medium
C-Br stretch	650 - 550	Medium-Strong

## Experimental Protocols

## Synthesis of 1-Bromoocane-8,8,8-D3

A plausible synthetic route to **1-Bromoocane-8,8,8-D3** involves a two-step process starting from a suitable octanoic acid derivative.



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### Proposed synthesis of **1-Bromoocane-8,8,8-D3**.

#### Step 1: Synthesis of Octan-1-ol-8,8,8-D3

- To a stirred solution of ethyl octanoate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of lithium aluminum deuteride ( $\text{LiAlD}_4$ ) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Cool the reaction mixture to 0 °C and cautiously quench the excess  $\text{LiAlD}_4$  by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash it thoroughly with diethyl ether.
- Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Octan-1-ol-8,8,8-D3.

#### Step 2: Synthesis of **1-Bromoocane-8,8,8-D3**

- To a stirred solution of Octan-1-ol-8,8,8-D3 (1 equivalent) in anhydrous diethyl ether containing a catalytic amount of pyridine at 0 °C under an inert atmosphere, add phosphorus

tribromide ( $\text{PBr}_3$ ) (0.4 equivalents) dropwise.

- After the addition, allow the reaction mixture to stir at room temperature for 12 hours.
- Pour the reaction mixture into ice-water and extract with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to yield **1-Bromoocane-8,8,8-D3**.

## Spectroscopic Analysis Protocols

### NMR Spectroscopy

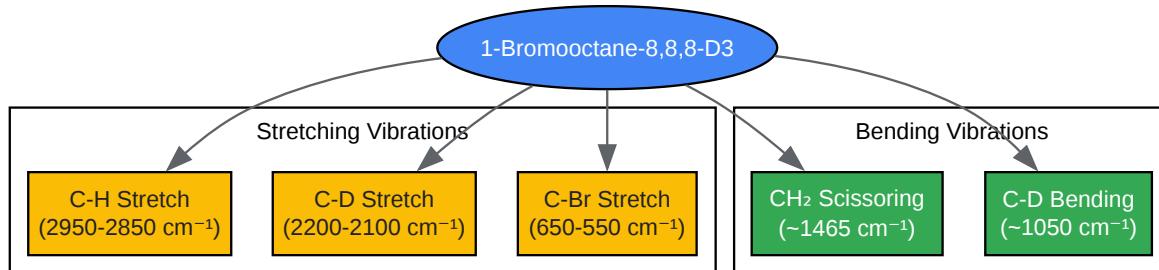
- Sample Preparation: Dissolve approximately 10-20 mg of **1-Bromoocane-8,8,8-D3** in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical parameters include a spectral width of 0-10 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise, and proton decoupling.

### IR Spectroscopy

- Sample Preparation: Place a drop of neat **1-Bromoocane-8,8,8-D3** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of  $4000\text{-}400\text{ cm}^{-1}$ . Acquire a background spectrum of the empty sample holder prior to running the sample spectrum to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.

# Key Functional Group Vibrations in the IR Spectrum

The following diagram illustrates the key vibrational modes and their predicted regions in the IR spectrum of **1-Bromoocane-8,8,8-D3**.



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## Key IR vibrations for **1-Bromoocane-8,8,8-D3**.

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